5-Phenylhexahydro-4,7-methano-2-benzofuran-1,3-dione 5-Phenylhexahydro-4,7-methano-2-benzofuran-1,3-dione
Brand Name: Vulcanchem
CAS No.: 73252-09-2
VCID: VC2233157
InChI: InChI=1S/C15H14O3/c16-14-12-9-6-10(8-4-2-1-3-5-8)11(7-9)13(12)15(17)18-14/h1-5,9-13H,6-7H2
SMILES: C1C2CC(C1C3C2C(=O)OC3=O)C4=CC=CC=C4
Molecular Formula: C15H14O3
Molecular Weight: 242.27 g/mol

5-Phenylhexahydro-4,7-methano-2-benzofuran-1,3-dione

CAS No.: 73252-09-2

Cat. No.: VC2233157

Molecular Formula: C15H14O3

Molecular Weight: 242.27 g/mol

* For research use only. Not for human or veterinary use.

5-Phenylhexahydro-4,7-methano-2-benzofuran-1,3-dione - 73252-09-2

Specification

CAS No. 73252-09-2
Molecular Formula C15H14O3
Molecular Weight 242.27 g/mol
IUPAC Name 8-phenyl-4-oxatricyclo[5.2.1.02,6]decane-3,5-dione
Standard InChI InChI=1S/C15H14O3/c16-14-12-9-6-10(8-4-2-1-3-5-8)11(7-9)13(12)15(17)18-14/h1-5,9-13H,6-7H2
Standard InChI Key QVZKCYULUXLGPJ-UHFFFAOYSA-N
SMILES C1C2CC(C1C3C2C(=O)OC3=O)C4=CC=CC=C4
Canonical SMILES C1C2CC(C1C3C2C(=O)OC3=O)C4=CC=CC=C4

Introduction

Chemical Identity and Structure

Nomenclature and Identification

5-Phenylhexahydro-4,7-methano-2-benzofuran-1,3-dione is characterized by its distinctive molecular structure featuring a phenyl group attached to a complex tricyclic ring system. The compound is registered under CAS number 73252-09-2 and is also known by its stereochemically specific name (3aS,4R,5R,7S,7aR)-5-Phenylhexahydro-4,7-methano-2-benzofuran-1,3-dione, indicating its specific three-dimensional configuration. This stereochemical specificity is crucial for understanding its reactivity patterns and potential applications in synthetic organic chemistry. The systematic IUPAC name for this compound is 8-phenyl-4-oxatricyclo[5.2.1.02,6]decane-3,5-dione, which describes its complex molecular architecture according to standard chemical nomenclature rules .

Physical and Chemical Properties

The compound possesses a molecular formula of C15H14O3 with a calculated molecular weight of 242.27-242.28 g/mol. The structure contains three oxygen atoms as part of its anhydride functionality, which contributes significantly to its chemical reactivity. The presence of the phenyl substituent and the rigid tricyclic core creates a unique molecular architecture with specific stereochemical features. These structural attributes play essential roles in determining the compound's physical properties, chemical behavior, and potential applications in various research contexts .

Table 1: Chemical Identifiers and Properties of 5-Phenylhexahydro-4,7-methano-2-benzofuran-1,3-dione

PropertyValueSource
CAS Number73252-09-2
Molecular FormulaC15H14O3
Molecular Weight242.27-242.28 g/mol
IUPAC Name8-phenyl-4-oxatricyclo[5.2.1.02,6]decane-3,5-dione
Standard InChIInChI=1S/C15H14O3/c16-14-12-9-6-10(8-4-2-1-3-5-8)11(7-9)13(12)15(17)18-14/h1-5,9-13H,6-7H2
Standard InChIKeyQVZKCYULUXLGPJ-UHFFFAOYSA-N
SMILES NotationC1C2CC(C1C3C2C(=O)OC3=O)C4=CC=CC=C4
PubChem Compound ID12553363
Minimum Purity (Commercial)95%

Structural Characterization and Analysis

Spectroscopic Properties

While specific spectroscopic data is limited in the available search results, compounds of this structural class typically exhibit characteristic spectroscopic patterns. The carbonyl groups in the anhydride functionality would be expected to show distinctive infrared absorption bands in the 1800-1760 cm-1 region, corresponding to the symmetric and asymmetric C=O stretching vibrations. In proton NMR spectroscopy, the phenyl group would display characteristic aromatic signals in the 7.0-7.5 ppm range, while the bridged bicycle structure would give rise to complex coupling patterns in the aliphatic region. Carbon-13 NMR would show distinctive carbonyl carbon signals around 170-180 ppm, aromatic carbon signals in the 120-140 ppm range, and aliphatic carbon signals in the 20-60 ppm region, reflecting the compound's diverse carbon environments.

Synthesis and Preparation

ParameterRecommendationSource
Storage TemperatureAmbient/Room temperature
Storage ConditionsCool, dry place, away from direct sunlight and moisture
Container TypeAirtight container
Safety PrecautionsUse appropriate laboratory safety equipment
Special ConsiderationsProtect from moisture and oxidizing agents
Research AreaPotential ApplicationsKey Features Contributing to Application
Organic ChemistryStereochemistry studies, Reaction mechanism investigationsMultiple stereogenic centers, Rigid molecular framework
Synthetic MethodologyBuilding block for complex molecules, Template for developing stereoselective reactionsFunctionalized structure, Defined stereochemistry
Pharmaceutical ResearchStructure-activity relationship studies, Scaffold for drug designComplex molecular architecture, Potential for derivatization
Materials ScienceDevelopment of specialty polymers or compositesRigid core structure, Potential for cross-linking via anhydride group
SupplierPackage SizesMinimum PurityLead TimeSource
Kemix1g, 5g95%50 days
Apollo Scientific (via VWR)Not specifiedNot specifiedNot specified
Vulcan ChemicalNot specifiedResearch gradeNot specified

Comparison with Related Compounds

Structural Analogues

The chemical literature contains several related compounds that share structural similarities with 5-Phenylhexahydro-4,7-methano-2-benzofuran-1,3-dione. One notable example is 8-(Diphenylmethylidene)-3a,4,7,7a-tetrahydro-4,7-methano-2-benzofuran-1,3-dione (CAS: 27785-33-7), which features a diphenylmethylidene substituent and an unsaturated core structure. This related compound has a molecular formula of C22H16O3 and a molecular weight of 328.4 g/mol. Comparing these compounds provides valuable insights into how structural modifications affect physical properties and potential reactivity patterns .

Structure-Property Relationships

Property5-Phenylhexahydro-4,7-methano-2-benzofuran-1,3-dione8-(Diphenylmethylidene)-3a,4,7,7a-tetrahydro-4,7-methano-2-benzofuran-1,3-dione
CAS Number73252-09-227785-33-7
Molecular FormulaC15H14O3C22H16O3
Molecular Weight242.27 g/mol328.4 g/mol
Key Structural FeatureSingle phenyl substituent, saturated coreDiphenylmethylidene substituent, unsaturated core
SMILESC1C2CC(C1C3C2C(=O)OC3=O)C4=CC=CC=C4C1=CC=C(C=C1)C(=C2C3C=CC2C4C3C(=O)OC4=O)C5=CC=CC=C5
Source

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